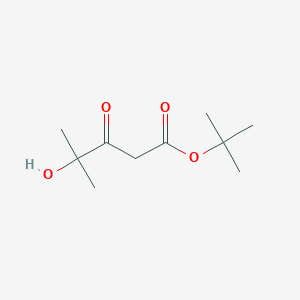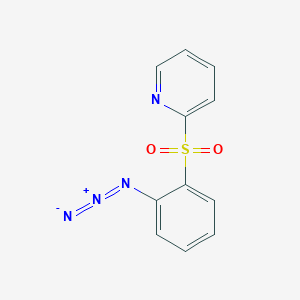
2-(2-Azidobenzene-1-sulfonyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Azidobenzene-1-sulfonyl)pyridine is a chemical compound that belongs to the class of aromatic heterocycles It features a pyridine ring substituted with an azidobenzene sulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Azidobenzene-1-sulfonyl)pyridine typically involves the following steps:
Formation of the Azidobenzene Sulfonyl Chloride: This step involves the reaction of 2-aminobenzenesulfonyl chloride with sodium azide to form 2-azidobenzenesulfonyl chloride.
Coupling with Pyridine: The azidobenzenesulfonyl chloride is then reacted with pyridine in the presence of a base, such as triethylamine, to yield this compound.
The reaction conditions usually involve moderate temperatures and inert atmosphere to prevent side reactions and ensure high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of azides due to their potential explosiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Azidobenzene-1-sulfonyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, bases like triethylamine, and solvents like dichloromethane.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products
Substitution: Various substituted pyridine derivatives.
Reduction: 2-(2-Aminobenzene-1-sulfonyl)pyridine.
Cycloaddition: Triazole derivatives.
Applications De Recherche Scientifique
2-(2-Azidobenzene-1-sulfonyl)pyridine has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers and nanomaterials.
Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting specific biological pathways.
Bioconjugation: The azido group allows for click chemistry applications, enabling the conjugation of biomolecules for various biological studies.
Mécanisme D'action
The mechanism of action of 2-(2-Azidobenzene-1-sulfonyl)pyridine largely depends on the specific reactions it undergoes. For example:
In Cycloaddition Reactions: The azido group acts as a 1,3-dipole, reacting with alkynes or alkenes to form triazoles.
In Reduction Reactions: The azido group is reduced to an amine, which can then participate in further chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Aminobenzene-1-sulfonyl)pyridine: Similar structure but with an amine group instead of an azido group.
2-(2-Nitrobenzene-1-sulfonyl)pyridine: Contains a nitro group instead of an azido group.
Uniqueness
2-(2-Azidobenzene-1-sulfonyl)pyridine is unique due to its azido group, which imparts distinct reactivity, particularly in cycloaddition reactions. This makes it a valuable compound for click chemistry and the synthesis of triazole-containing molecules.
Propriétés
Numéro CAS |
61174-54-7 |
|---|---|
Formule moléculaire |
C11H8N4O2S |
Poids moléculaire |
260.27 g/mol |
Nom IUPAC |
2-(2-azidophenyl)sulfonylpyridine |
InChI |
InChI=1S/C11H8N4O2S/c12-15-14-9-5-1-2-6-10(9)18(16,17)11-7-3-4-8-13-11/h1-8H |
Clé InChI |
RQNPVLQOBLXAJN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N=[N+]=[N-])S(=O)(=O)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


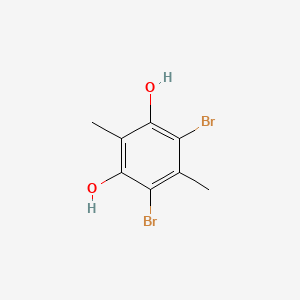
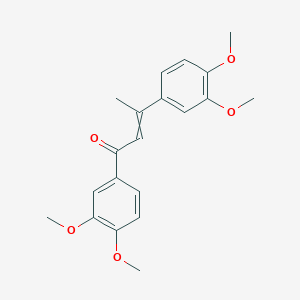
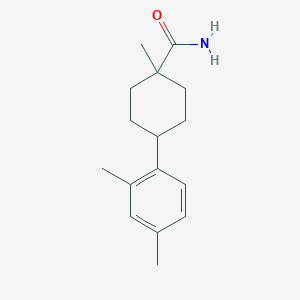
![N-[2-(Cyanomethyl)phenyl]-4-methoxybenzamide](/img/structure/B14590957.png)
![Dimethyl[(trimethylsilyl)methyl]silyl--mercury (2/1)](/img/structure/B14590959.png)


![Sulfuric acid--2-{[(4-aminophenyl)methyl]amino}-N-phenylethane-1-sulfonamide (1/2)](/img/structure/B14590981.png)
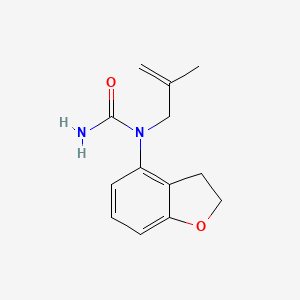
![4-Bromo-N-[(1H-indol-3-yl)(phenyl)methyl]-N-(4-nitrophenyl)benzamide](/img/structure/B14590994.png)

![Hexanal, 3-[(phenylmethyl)thio]-](/img/structure/B14591011.png)
